
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pteridine core substituted with a 3,4-dichlorophenyl group and a methyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as microwave-assisted synthesis, can further enhance the production process by reducing reaction times and improving overall yields .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: This compound shares the 3,4-dichlorophenyl group but differs in its core structure and functional groups.
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine: Another compound with a 3,4-dichlorophenyl group, but with an imidazo[1,2-a]pyridine core.
Uniqueness
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
64233-28-9 |
|---|---|
Molekularformel |
C13H8Cl2N4O2 |
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C13H8Cl2N4O2/c1-19-11-10(12(20)18-13(19)21)17-9(5-16-11)6-2-3-7(14)8(15)4-6/h2-5H,1H3,(H,18,20,21) |
InChI-Schlüssel |
QMSPBCIBIDWEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
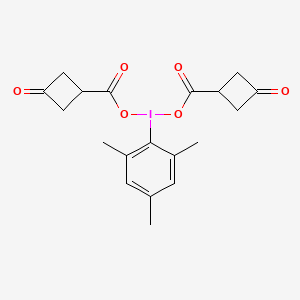
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
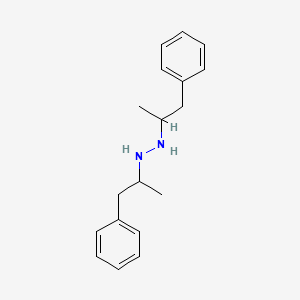
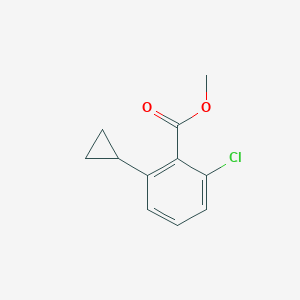
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
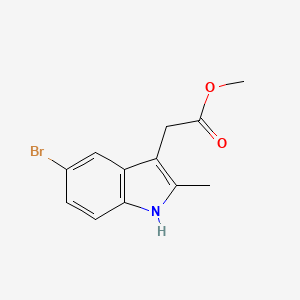
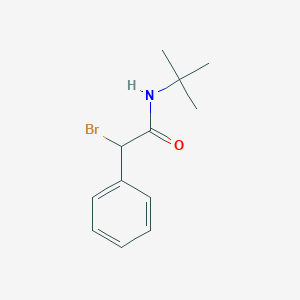
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

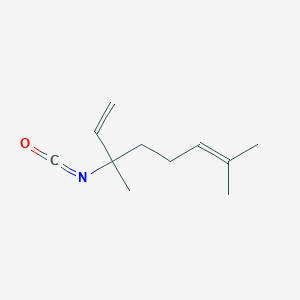
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
